ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
Overview
Description
Ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C21H17N3O6 . It is also known by the synonyms OB-1, STOML3 inhibitor OB-1, and 300803-69-4 . The compound has a molecular weight of 407.4 g/mol .
Molecular Structure Analysis
The compound’s structure includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound’s InChIKey is UJHGRDVYTTVJFD-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available literature, imidazole compounds are known to participate in a wide range of reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound’s topological polar surface area is 112 Ų .Scientific Research Applications
Synthesis and Crystal Structures One study focuses on the synthesis and crystal structure analysis of related compounds, highlighting the importance of strong hydrogen bonds in crystal packing. The study describes the synthesis and crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block, demonstrating the role of co-crystallized water molecules in forming strong hydrogen bond donors and acceptors, crucial for the crystal packing of these compounds (Yeong et al., 2018).
Chemical Transformations and Applications Another significant area of research is the exploration of chemical transformations and applications. For instance, the photolysis of related compounds has been studied, revealing potential pathways for creating enamines from photolysed compounds, which could be further treated with acids to yield benzo and five-membered ring systems. This indicates the compound's utility in synthesizing a variety of chemical structures (Prager & Williams, 1996).
Antimicrobial Agents The design and synthesis of novel hybrid molecules combining benzimidazole and oxadiazole, showcasing promising antimicrobial activities, are another application. These studies demonstrate the compound's potential as a precursor in creating antimicrobial agents, with some derivatives showing significant potency against tuberculosis and other bacterial infections (Shruthi et al., 2016).
Corrosion Inhibition Research into corrosion inhibitors for mild steel presents another application, where derivatives of related compounds have shown high efficiency. These studies highlight the role of such compounds in industrial applications, such as in the pickling process, demonstrating their effectiveness in protecting metal surfaces against corrosion (Dohare et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl 5-(3-methyl-5-nitroimidazol-4-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6/c1-3-28-21(25)17-15-11-14(29-20-19(24(26)27)22-12-23(20)2)9-10-16(15)30-18(17)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHGRDVYTTVJFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC3=C(N=CN3C)[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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